

Synonyms for 4,5-Dimethoxy-2-nitroaniline like 4-Amino-5-nitroveratrole

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Compound of Interest

Compound Name: 4,5-Dimethoxy-2-nitroaniline

Cat. No.: B030426

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An In-Depth Technical Guide to **4,5-Dimethoxy-2-nitroaniline**: Nomenclature, Synthesis, and Applications in Pharmaceutical RD

Abstract

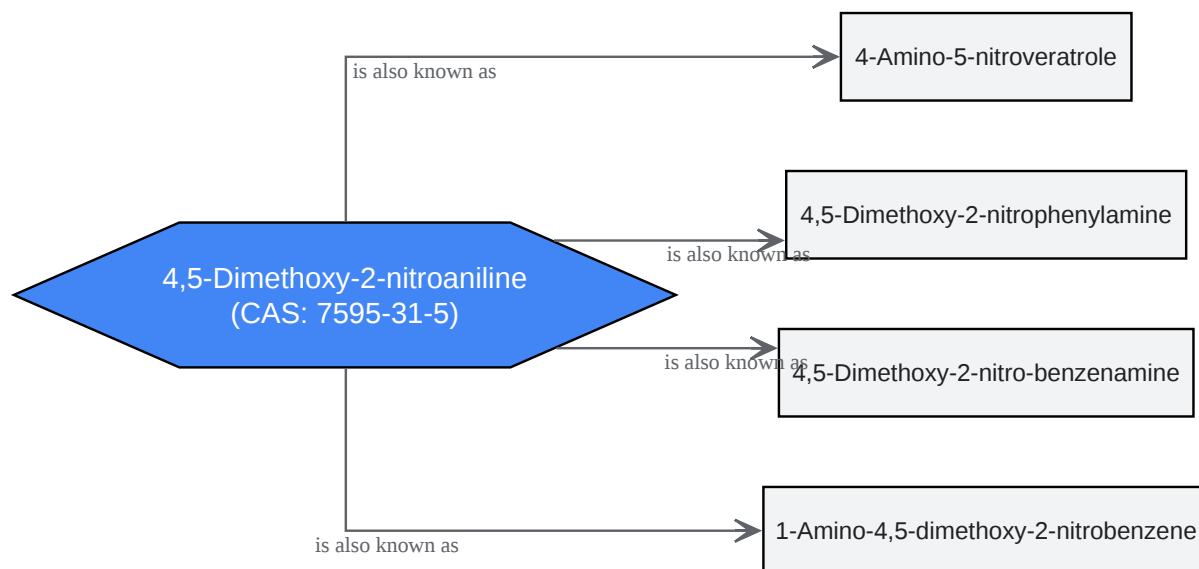
This technical guide provides a comprehensive overview of **4,5-Dimethoxy-2-nitroaniline** (CAS No. 7595-31-5), a key organic intermediate in the fine chemical and pharmaceutical industries. For researchers, scientists, and drug development professionals, precise identification, handling, and application of such building blocks are paramount. This document delineates the compound's various synonyms, including 4-Amino-5-nitroveratrole, and details its physicochemical properties, representative synthetic pathways, analytical characterization methods, and critical applications. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for leveraging this versatile molecule in complex organic synthesis and drug discovery workflows.

Chemical Identity and Nomenclature

Accurate identification of chemical entities is the foundation of reproducible scientific research. **4,5-Dimethoxy-2-nitroaniline** is known by several synonyms across commercial and academic databases. Understanding this nomenclature is crucial for exhaustive literature searches and procurement.

One of the most common synonyms, 4-Amino-5-nitroveratrole, highlights its structural relationship to veratrole (1,2-dimethoxybenzene). The compound is systematically named as a

derivative of aniline or benzenamine.



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Caption: Hierarchical relationship of primary name and key synonyms.

The definitive identifiers for this compound are summarized in the table below.

| Identifier | Value |
|-------------------|---|
| CAS Number | 7595-31-5[1][2][3][4][5][6] |
| IUPAC Name | 4,5-dimethoxy-2-nitroaniline[7] |
| Synonyms | 4-Amino-5-nitroveratrole, 4,5-dimethoxy-2-nitrophenylamine, 4,5-Dimethoxy-2-nitro-benzenamine[1][2] |
| Molecular Formula | C ₈ H ₁₀ N ₂ O ₄ [1][2][7] |
| Molecular Weight | 198.18 g/mol [1][2][7] |
| EC Number | 850-572-8[7] |
| InChI | InChI=1S/C8H10N2O4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,9H2,1-2H3[7][8] |
| SMILES | COC1=CC(N)=C(C=C1OC)--INVALID-LINK--[O-][3][8] |

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a chemical is a prerequisite for its safe handling, storage, and use in experimental design.

Table of Physicochemical Properties:

| Property | Value | Source(s) |
|---------------|---|------------|
| Appearance | Yellow to Brown Solid/Powder | [1][9] |
| Melting Point | 138 - 143 °C | [9] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol | [1] |
| Storage | Room temperature, in a dark, dry, well-ventilated place under an inert atmosphere | [3][9][10] |

GHS Hazard Summary:

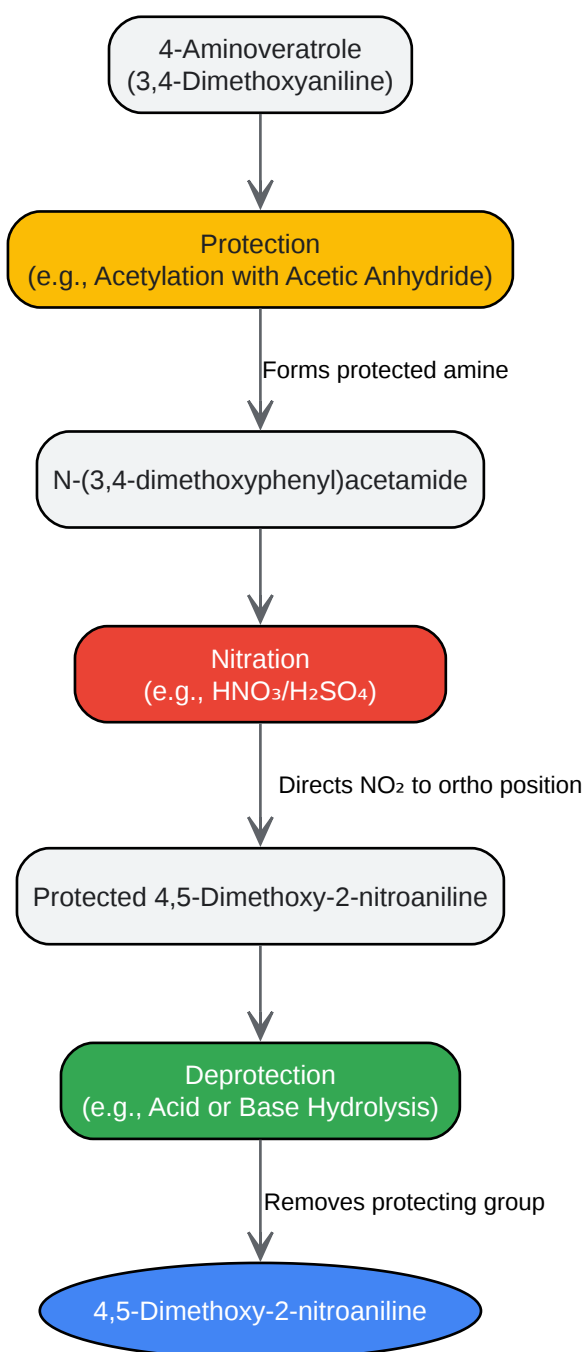
4,5-Dimethoxy-2-nitroaniline is classified as hazardous. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn during handling.[9][10] All manipulations should be performed in a well-ventilated fume hood.

| Hazard Class | Statement | GHS Pictogram |
|-----------------|---|---------------|
| Acute Toxicity | H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled | Warning[7] |
| Skin Irritation | H315: Causes skin irritation | Warning[7] |
| Eye Irritation | H319: Causes serious eye irritation | Warning[7] |
| STOT SE 3 | H335: May cause respiratory irritation | Warning[7] |

Synthesis and Reaction Principles

The synthesis of substituted nitroanilines often requires a strategic approach to control regioselectivity, particularly due to the activating and directing effects of the amine and methoxy groups. A common and effective strategy involves the protection of the highly activating amino group, followed by nitration and subsequent deprotection. This prevents unwanted side reactions and ensures the nitro group is introduced at the desired position.

The workflow below illustrates this common synthetic logic, starting from the readily available precursor, 4-aminoveratrole (3,4-dimethoxyaniline).



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Caption: General synthetic workflow for preparing nitroanilines.

Representative Protocol: Three-Step Synthesis

This protocol is a representative example based on established chemical principles for this class of compounds, such as those used for synthesizing related molecules.^{[11][12]}

Step 1: Acetylation of 4-Aminoveratrole

- Dissolve 4-aminoveratrole (1.0 eq) in glacial acetic acid in a round-bottom flask.
- Cool the solution in an ice bath to 0-5 °C.
- Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
- Pour the reaction mixture into ice water to precipitate the product.
- Filter the solid, wash with cold water until neutral, and dry to yield N-(3,4-dimethoxyphenyl)acetamide.

Step 2: Nitration of the Protected Intermediate

- Carefully add the N-(3,4-dimethoxyphenyl)acetamide (1.0 eq) in small portions to concentrated sulfuric acid at 0-5 °C.
- Prepare a nitrating mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid.
- Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10 °C. The ortho-para directing methoxy groups and the ortho-directing amide group synergize to favor nitration at the 2-position.
- Stir the reaction at low temperature for 1-2 hours after addition is complete.
- Slowly pour the reaction mixture onto crushed ice.

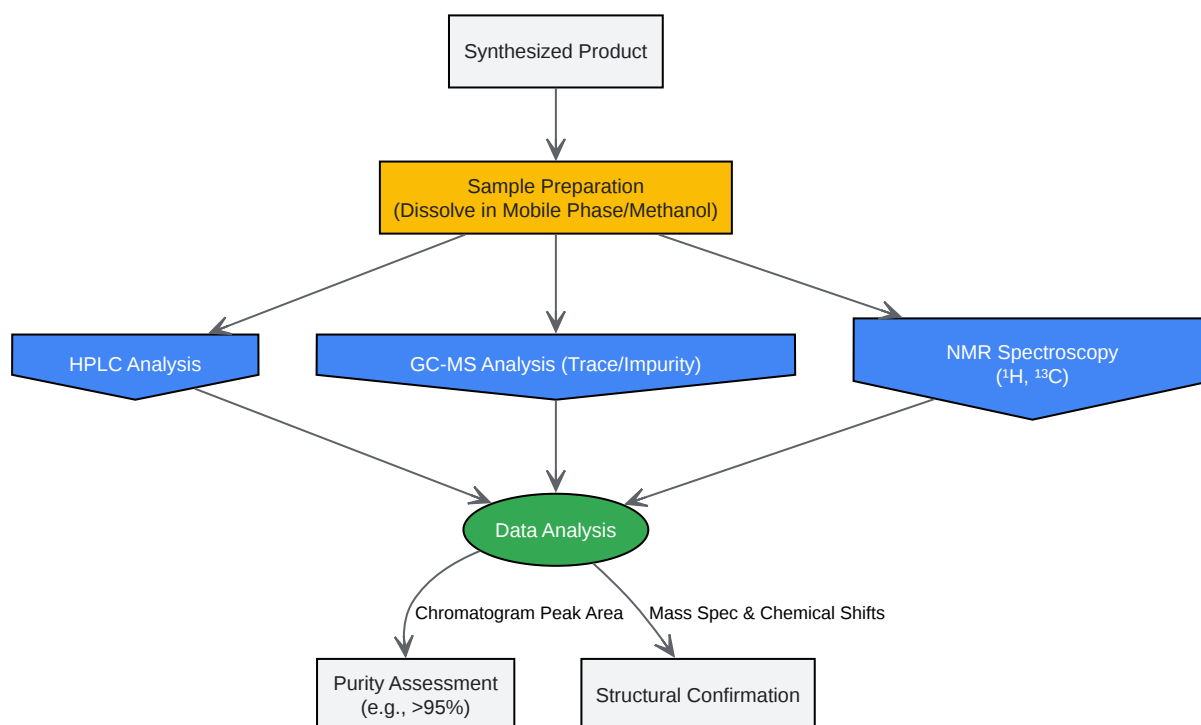
- Filter the resulting precipitate, wash thoroughly with water, and dry.

Step 3: Hydrolysis (Deprotection) to Yield Final Product

- Suspend the crude nitrated intermediate in an aqueous solution of sulfuric acid (e.g., 70%).
- Heat the mixture to reflux for 2-4 hours until TLC or HPLC analysis indicates the complete consumption of the starting material.
- Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) to precipitate the product.
- Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure **4,5-Dimethoxy-2-nitroaniline**.

Analytical Characterization

Confirming the identity and purity of **4,5-Dimethoxy-2-nitroaniline** is essential for its use in subsequent reactions. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose, while spectroscopic methods provide structural confirmation.



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Caption: A typical analytical workflow for compound validation.

Protocol: HPLC Purity Analysis

HPLC analysis provides a reliable method for determining the purity of nitroaniline compounds. [\[13\]](#)[\[14\]](#)

- System Preparation: Use a standard HPLC system equipped with a UV-Vis detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating nonpolar to moderately polar compounds like nitroanilines.
- Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry-compatible methods, replace any non-volatile acids like phosphoric

acid with formic acid.[15]

- Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of methanol or the mobile phase to create a stock solution. Further dilute as necessary to fall within the linear range of the detector.
- Injection: Inject 10-20 µL of the prepared sample.
- Detection: Monitor the elution at a wavelength where the nitroaniline chromophore has strong absorbance (typically in the range of 254 nm or 340 nm).
- Analysis: The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

Applications in Drug Discovery and Development

Aromatic nitro compounds are foundational building blocks in medicinal chemistry, serving as precursors to amines via reduction or participating in various coupling reactions.[16] **4,5-Dimethoxy-2-nitroaniline** is valued for its specific substitution pattern, which allows for the construction of complex molecular scaffolds.

- Versatile Chemical Intermediate: The compound's functional groups—an amine, a nitro group, and two methoxy ethers—offer multiple handles for chemical modification. The nitro group can be readily reduced to an amine, creating a diamine structure that is a common motif in pharmacologically active molecules. This reduction is a key step in many synthetic pathways.[17]
- Scaffold for API Synthesis: While specific drugs directly using **4,5-dimethoxy-2-nitroaniline** are proprietary, its structural analogues are critical in major pharmaceuticals. For instance, related methoxy-nitroaniline structures are key intermediates in the synthesis of proton pump inhibitors like omeprazole and esomeprazole, as well as targeted cancer therapies like osimertinib.[11][12][18] This demonstrates the compound's utility in building the core structures of modern drugs.
- Genotoxic Impurity (GTI) Analysis: In the synthesis of some APIs, related nitroanilines can be process-related impurities.[18] As nitroaromatic compounds are often flagged for potential mutagenicity, sensitive analytical methods are required to detect and quantify them at trace

levels in final drug substances.[18] The availability of pure **4,5-Dimethoxy-2-nitroaniline** as a reference standard is therefore crucial for developing and validating such methods.

Conclusion

4,5-Dimethoxy-2-nitroaniline, also known as 4-Amino-5-nitroveratrole, is more than a simple chemical. It is a highly functionalized and valuable building block for the pharmaceutical and fine chemical industries. Its well-defined chemical identity, characterized by CAS number 7595-31-5, along with its predictable reactivity, makes it a reliable intermediate in multi-step syntheses. For researchers and developers, a thorough understanding of its nomenclature, properties, synthesis, and analytical control is essential for its effective and safe application in the creation of novel therapeutics and other advanced materials.

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- To cite this document: BenchChem. [Synonyms for 4,5-Dimethoxy-2-nitroaniline like 4-Amino-5-nitroveratrole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030426#synonyms-for-4-5-dimethoxy-2-nitroaniline-like-4-amino-5-nitroveratrole]

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